molecular formula C19H17FN4O2S B2819701 N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-86-9

N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2819701
CAS No.: 897456-86-9
M. Wt: 384.43
InChI Key: IFYQEDXBDDNHNP-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Oxalamide Formation: The final step involves the reaction of the thioether-imidazole compound with oxalyl chloride and a fluorophenyl amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The thioether linkage can also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
  • N1-(3-bromophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
  • N1-(3-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-14-7-4-8-15(11-14)23-18(26)17(25)21-9-10-27-19-22-12-16(24-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQEDXBDDNHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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